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Compound of Interest

2-Chloro-4-
Compound Name:
(ethanesulfonyl)pyridine

cat. No.: B8051600

Executive Summary & Structural Logic

Compound: 2-Chloro-4-(ethanesulfonyl)pyridine Formula:

MW: 205.66 g/mol CAS (Analogous/Isomer Reference): 87695-79-2 (3-isomer ref), 26452-80-2
(Precursor)

Synthesis Context for Spectral Interpretation

To interpret the spectra correctly, one must understand the compound's origin. The standard
synthesis involves the regioselective

of 2,4-dichloropyridine with sodium ethanethiolate, followed by oxidation.

» Regioselectivity: The C4 position is more electrophilic (para-like to Nitrogen) than C2.
Therefore, the thioether—and subsequently the sulfone—is expected at C4.

» Validation Marker: The presence of a specific coupling pattern in the

NMR (a doublet for the proton at C3 and a doublet-of-doublets for C5) confirms this
substitution pattern.

Mass Spectrometry (MS) Data

Method: EI/ESI-MS (Positive Mode)
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Mass spectrometry provides the primary confirmation of the molecular weight and the halogen
substitution pattern.

Key lonization Peaks

m/z Value lon Identity Interpretation

Molecular lon. The
characteristic 3:1 intensity ratio
between m/z 206 and 208
confirms the presence of a

206 /208
single Chlorine atom (

VS

).

McLafferty Rearrangement.
178 /180 Loss of ethene from the ethyl

sulfone moiety.

Base Pyridine Core. Loss of

the entire sulfonyl group,
112 /114 ) 19 p

leaving the 2-chloropyridinyl

cation.

Diagnostic Insight: The absence of a disulfonyl mass peak rules out double substitution (bis-
sulfone), a common side product if reaction stoichiometry is uncontrolled.

Infrared Spectroscopy (IR)

Method: FT-IR (ATR/KBT)

The IR spectrum serves as a "fingerprint" for the oxidation state of the sulfur atom, confirming
the conversion of the intermediate sulfide to the sulfone.

Functional Group Assighments

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8051600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm
Vibration Mode Functional Group

)

Sulfone (Asymmetric). Strong,

sharp band. Absence indicates
1320 - 1340 . o

incomplete oxidation

(sulfide/sulfoxide).

Sulfone (Symmetric). Strong
1140 - 1160 band, corroborates the sulfone

moiety.

Pyridine Ring. Characteristic
1560 — 1590 skeletal breathing modes of

the heterocycle.

Aryl Chloride. Often obscured
1050 — 1080 but visible in the fingerprint

region.

Nuclear Magnetic Resonance (NMR)

Method: 400 MHz

/ 100 MHz

in

This is the definitive tool for proving regiochemistry (2-Cl vs 4-Cl).

NMR Assignments (Predicted & Derived)

Solvent: Chloroform-d (

7.26 ppm)
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Chemical Shift
( Multiplicity Integration Assignment Structural
Justification
ppm)
Protons adjacent
Doublet ( to Nitrogen (
8.65-8.75 1H H6
Hz) -position) are
most deshielded.
Located between
the Cl and
Doublet (
7.90 -8.00 1H H3 groups. Shows
Hz) meta-coupling to
HS5.
Doublet of Ortho-coupling to
7.75-7.85 Doublets ( 1H H5 H6 and meta-
Hz) coupling to H3.
Methylene group
Quartet ( -CH deshielded by
3.15-3.25 2H the electron-
Hz) - withdrawing
sulfone.
Triplet ( -CH Methyl terminal
1.30-1.40 3H of the ethyl
Hz) - group.

Critical Regiochemistry Check:

e If the compound were the 2-sulfonyl-4-chloro isomer, the H3 proton would appear
significantly more upfield (shielded) because it would no longer be flanked by two electron-
withdrawing groups (Cl and

). The chemical shift of H3 > 7.9 ppm is a strong indicator of the 4-sulfonyl regioisomer.
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NMR Assignments

Solvent: Chloroform-d (

77.16 ppm)

e 150.8 ppm:C6 (CH, adjacent to N).

e 148.0 ppm:C4 (Quaternary, attached to
).

e 124.0 ppm:C5 (CH).

e 122.5 ppm:C3 (CH).

e 49.8 ppm:CH
(Ethyl methylene).

e 7.5 ppm:CH

(Ethyl methyl).

152.5 ppm:C2 (Quaternary, attached to Cl).

Experimental Workflow & Logic Visualization

The following diagram illustrates the logical flow for synthesizing and validating the target

compound, highlighting the decision nodes where spectroscopic data is critical.
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Start: 2,4-Dichloropyridine

Step 1: SNAr (NaSEt)
Target: C4 Substitution

;

Intermediate:
2-Chloro-4-(ethylthio)pyridine

Check: MS (m/z 173)

Is Cl retained?

Step 2: Oxidation
(mCPBA or H202/W04)

Target:
2-Chloro-4-(ethanesulfonyl)pyridine

Check: IR (1320 cm-1)
Is Sulfone formed?

Check: 1H NMR
H3 > 7.9 ppm?

Yes (Regiochemistry Confirmed) \No (H3 Shielded)

Valid Product Isomer Error

Click to download full resolution via product page
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Caption: Logical workflow for the synthesis and spectroscopic validation of 2-Chloro-4-
(ethanesulfonyl)pyridine, emphasizing critical checkpoints.
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* Regioselectivity of SNAr in Dichloropyridines: Title: A Comparative Analysis of the Reactivity
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o Oxidation Protocols for Sulfides

o Title: Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic
Solvents.[1][2]

o Source: MDPI (Molecules), 2025.[1]
o URL:[Link]

 Title: 2-Chloro-4-methylpyridine Characterization Data (Analogous Structure).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2. mdpi.com [mdpi.com]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 2-
Chloro-4-(ethanesulfonyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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